
1-Chloro-4-ethyl-2-methylhexane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloro-4-ethyl-2-methylhexane is an organic compound with the molecular formula C₉H₁₉Cl. It belongs to the class of alkyl halides, where a chlorine atom is bonded to an alkane chain. This compound is characterized by its branched structure, which includes an ethyl group and a methyl group attached to the hexane chain.
准备方法
Synthetic Routes and Reaction Conditions
1-Chloro-4-ethyl-2-methylhexane can be synthesized through various methods. One common approach involves the chlorination of 4-ethyl-2-methylhexane using chlorine gas in the presence of ultraviolet light or a radical initiator. This reaction typically proceeds via a free radical mechanism, where the chlorine molecule dissociates into radicals that react with the hydrocarbon.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and minimize by-products.
化学反应分析
Types of Reactions
1-Chloro-4-ethyl-2-methylhexane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by a nucleophile such as hydroxide, cyanide, or ammonia.
Elimination Reactions: Under strong basic conditions, this compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: Although less common, oxidation and reduction reactions can modify the alkyl chain or the chlorine atom.
Common Reagents and Conditions
Nucleophilic Substitution: Typical reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and ammonia (NH₃). These reactions often occur in polar solvents like water or alcohols.
Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) or sodium ethoxide (NaOEt) are used, often in aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO₄) or reducing agents like lithium aluminum hydride (LiAlH₄) can be employed.
Major Products Formed
Nucleophilic Substitution: The major products depend on the nucleophile used. For example, with hydroxide, the product is 4-ethyl-2-methylhexanol.
Elimination Reactions: The major products are alkenes, such as 4-ethyl-2-methylhexene.
Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents.
科学研究应用
1-Chloro-4-ethyl-2-methylhexane has several applications in scientific research:
Chemistry: It serves as a model compound for studying reaction mechanisms and kinetics in organic chemistry.
Biology: Its derivatives are used in the synthesis of biologically active molecules.
Medicine: Research into its analogs has potential implications for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in organic synthesis.
作用机制
The mechanism of action of 1-chloro-4-ethyl-2-methylhexane in chemical reactions involves the formation of a carbocation intermediate during nucleophilic substitution or elimination reactions. The stability of this intermediate is influenced by the alkyl groups attached to the carbon atom bearing the chlorine. The molecular targets and pathways involved depend on the specific reaction and conditions.
相似化合物的比较
Similar Compounds
- 1-Chloro-2-methylhexane
- 1-Chloro-3-ethylhexane
- 1-Chloro-4-methylhexane
Comparison
1-Chloro-4-ethyl-2-methylhexane is unique due to its specific branching pattern, which affects its reactivity and physical properties. Compared to similar compounds, it may exhibit different boiling points, solubility, and reaction rates due to the steric and electronic effects of the ethyl and methyl groups.
属性
分子式 |
C9H19Cl |
|---|---|
分子量 |
162.70 g/mol |
IUPAC 名称 |
1-chloro-4-ethyl-2-methylhexane |
InChI |
InChI=1S/C9H19Cl/c1-4-9(5-2)6-8(3)7-10/h8-9H,4-7H2,1-3H3 |
InChI 键 |
ONLYPQZHPBRIRY-UHFFFAOYSA-N |
规范 SMILES |
CCC(CC)CC(C)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


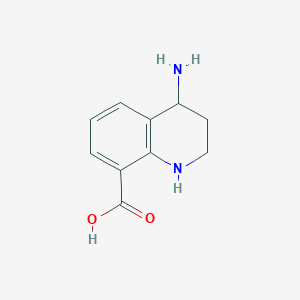
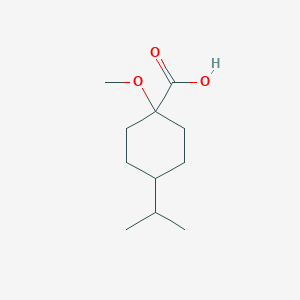
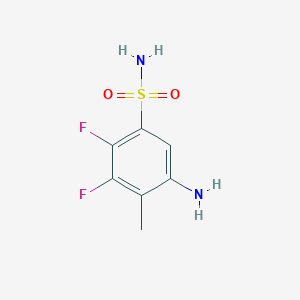
![1-[(4-Chlorophenyl)imino]-1lambda6-thiolan-1-one](/img/structure/B13190437.png)
![2-(2-Methoxyethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine](/img/structure/B13190458.png)
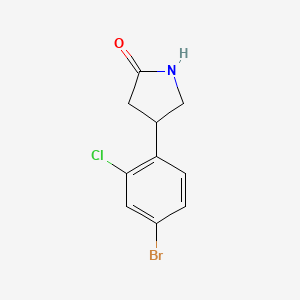
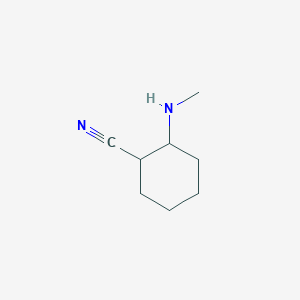
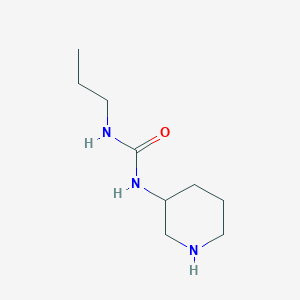




![3-ethyl-1-[(3R,4R)-4-methoxypyrrolidin-3-yl]urea hydrochloride](/img/structure/B13190520.png)
![7-Methyl-2-(propan-2-yl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13190527.png)
